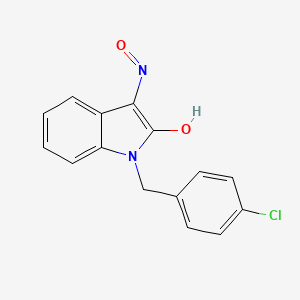

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

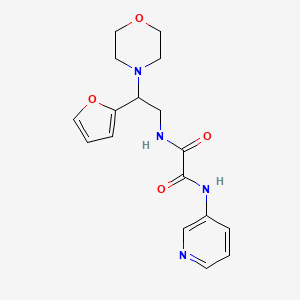

“1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime” is a chemical compound with the molecular formula C15H11ClN2O2 . It is a derivative of indole, which is a heterocyclic aromatic organic compound. This compound also contains an oxime group, which is a functional group containing a carbon-nitrogen double bond with the nitrogen attached to a hydroxyl group .

Molecular Structure Analysis

The molecular structure of this compound likely includes an indole ring (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), a chlorobenzyl group attached to the indole ring, and an oxime group attached to the 2,3-dione part of the indole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the current literature .Scientific Research Applications

Electrophilic Vinyl Nitroso Compounds

1-(4-chlorobenzyl)-1H-indole-2,3-dione 3-oxime, related to 1-chlorobutane-2,3-dione 2-oxime, shows potential in the study of electrophilic vinyl nitroso compounds. These compounds are capable of undergoing addition and cycloaddition reactions. For instance, 1-chlorobutane-2,3-dione 2-oxime reacts with sodium carbonate and olefins to stereoselectively yield oxazines. Additionally, these compounds can add to electron-rich olefins, producing various oxazine derivatives (Gilchrist & Roberts, 1983).

Synthesis of New Carbamate Derivatives

Another application is in the synthesis of new carbamate derivatives of indole. For example, oximation of indoles with hydroxylamine hydrochloride yields corresponding oximes. Reduction of the 3-C=O group with sodium tetrahydridoborate leads to the formation of racemic alcohols, demonstrating the versatility of these compounds in organic synthesis (Velikorodov, Kuanchalieva, & Titova, 2010).

IK and SK Ca2+ Activated K+ Channels

This compound analogs, such as NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime), have been identified as potent activators of human Ca2+ -activated K+ channels of the SK and IK types. These compounds demonstrate significant biological activity in modulating ion channels, which is crucial for understanding various physiological processes (Strøbaek et al., 2004).

Benzo[f]indole-4,9-dione Derivatives

The compound is also relevant in the synthesis of benzo[f]indole-4,9-dione derivatives. This involves reactions such as the 'Sonogashira-Cyclization' with propagylic alcohol, leading to regio-isomers of 2- and 3-(chloromethyl)-1-methyl-1H-benzo[f]indole-4,9-dione after chlorination. These reactions are significant for the development of new molecular structures and potential pharmaceuticals (Nadji-Boukrouche et al., 2015).

Synthesis of 2H-Pyrrol-2-imines

This compound can contribute to the synthesis of 2H-pyrrol-2-imines through palladium-catalyzed reactions. These syntheses involve steps like the generation of an enamido-palladium(II) species and migratory double-isocyanide insertion, indicative of its potential in complex organic synthesis processes (Senadi et al., 2017).

Chemosensors for Fe3+ Ions

1H-indole-2,3-dione derivatives, like this compound, are being explored for their application as chemosensors, especially for metal ions like Fe3+. Their ability to bind and chelate metal ions, due to the presence of amide and carbonyl functional groups, makes them suitable for selective detection and sensing applications (Fahmi et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve signal transmission, and its inhibition can have significant effects on neurological function.

Mode of Action

Similar compounds have been found to inhibit ache, which would prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and prolonging its action .

Biochemical Pathways

If it acts as an ache inhibitor like similar compounds, it would affect the cholinergic pathway, which involves the synthesis, release, and degradation of acetylcholine .

Result of Action

If it acts as an ache inhibitor, it could potentially increase acetylcholine levels, affecting nerve signal transmission and potentially having effects on memory and cognition .

properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-nitrosoindol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O2/c16-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(17-20)15(18)19/h1-8,19H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVVQSFNRWTTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2CC3=CC=C(C=C3)Cl)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2404075.png)

![N-(sec-butyl)-3-(2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2404080.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2404081.png)

![N-(4-ethoxyphenyl)-N-ethyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2404085.png)

![N-(2,3-Dimethylcyclohexyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2404086.png)

![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-nitrobenzoate](/img/structure/B2404089.png)

![N-(1-cyanocyclohexyl)-2-{4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl}acetamide](/img/structure/B2404094.png)